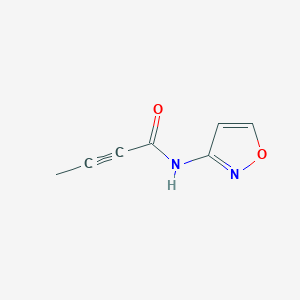

N-(1,2-Oxazol-3-yl)but-2-ynamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1,2-oxazol-3-yl)but-2-ynamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-2-3-7(10)8-6-4-5-11-9-6/h4-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPRAJKOKNDYIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1=NOC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1859302-94-5 | |

| Record name | N-(1,2-oxazol-3-yl)but-2-ynamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N 1,2 Oxazol 3 Yl but 2 Ynamide and Its Structural Analogs

Strategic Approaches to the Formation of the N-(1,2-Oxazol-3-yl)but-2-ynamide Core Structure

The construction of the this compound framework relies on robust and versatile synthetic methods. These approaches can be broadly categorized into direct functionalization of pre-existing oxazole (B20620) precursors and convergent strategies involving the coupling of separate oxazole and alkyne fragments.

Direct Amidation and Alkynylation Strategies Utilizing 3-Amino-1,2-Oxazole Precursors

A primary route to this compound involves the direct acylation of 3-amino-1,2-oxazole with a but-2-ynoic acid derivative. This method, a classic example of amide bond formation, typically requires an activating agent to convert the carboxylic acid into a more reactive species, such as an acid chloride or an active ester, which then readily reacts with the amino group of the oxazole. researchgate.net

Alternatively, alkynylation strategies can be employed. While direct N-alkynylation of 3-amino-1,2-oxazole with an activated but-2-ynyl species is conceivable, modern organic synthesis often favors copper-catalyzed methods for the formation of ynamides. These reactions can involve the coupling of an amine with bromoalkynes, gem-dibromoalkenes, or alkynyl(triaryl)bismuthonium tetrafluoroborates. thieme-connect.com Another approach is the copper-catalyzed oxidative amination of terminal alkynes. thieme-connect.com The choice of method depends on the specific substrates and desired reaction conditions.

The enantioselective alkynylation of isatins and their ketimine derivatives using terminal alkynes in the presence of dimethylzinc (B1204448) and a chiral ligand represents a powerful method for creating chiral 3-amino-3-alkynyl-2-oxindoles, which are valuable precursors for various heterocyclic compounds. rsc.orgrsc.org

Convergent Synthesis via Cross-Coupling Reactions of Halogenated or Activated Substrates

Convergent synthetic routes offer flexibility in the construction of this compound and its analogs. These methods typically involve the coupling of a halogenated or otherwise activated oxazole with an alkynyl partner, or vice versa. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are particularly powerful for this purpose. For instance, a 3-halo-1,2-oxazole can be coupled with a terminal alkyne like but-2-yn-1-amine (B3052429) under palladium-copper catalysis to form the desired ynamide.

Conversely, a 3-amino-1,2-oxazole could be coupled with a halogenated alkyne. Transition-metal-catalyzed direct C-H alkenylation, alkylation, and alkynylation of azoles provide another avenue for functionalization. mdpi.com These methods often utilize palladium, nickel, or copper catalysts to directly couple the C-H bond of the oxazole ring with a suitable partner. mdpi.com

Catalytic Intermolecular Annulations and Cycloadditions of Ynamides for N-Heterocycle Construction

Ynamides, including this compound, are versatile building blocks in organic synthesis due to their unique electronic properties. The electron-donating nitrogen atom and the electron-withdrawing group on the nitrogen create a polarized alkyne that is highly reactive in a variety of catalytic transformations, particularly cycloadditions. acs.org These reactions provide efficient access to a wide range of N-heterocyclic compounds.

Gold-Catalyzed Formal [3+2] Cycloadditions Involving Ynamides and Isoxazoles/Oxadiazoles

Gold catalysts have emerged as powerful tools for activating the alkyne moiety of ynamides, facilitating formal [3+2] cycloaddition reactions. nih.govnih.gov In these reactions, the gold catalyst activates the ynamide, making it susceptible to nucleophilic attack.

When ynamides react with isoxazoles in the presence of a gold catalyst, a formal [3+2] cycloaddition occurs, leading to the formation of highly substituted 2-aminopyrroles. nih.govnih.govrsc.org This reaction is believed to proceed through the formation of an α-imino gold carbene intermediate. nih.govnih.govrsc.org This methodology is atom-economical and can be performed under mild, open-flask conditions. nih.govrsc.org Computational studies have provided insights into the reaction mechanism and the factors controlling selectivity. rsc.org

Similarly, gold-catalyzed formal [3+2] cycloadditions of ynamides with 4,5-dihydro-1,2,4-oxadiazoles provide a regioselective route to functionalized 4-aminoimidazoles. organic-chemistry.orgacs.orgnih.gov This transformation also likely proceeds through an α-imino gold carbene intermediate. organic-chemistry.orgacs.orgnih.gov The reaction exhibits broad substrate scope and high efficiency. organic-chemistry.orgacs.org

| Catalyst | Reactants | Product | Key Features |

| Gold(I) | Ynamides and Isoxazoles | 2-Aminopyrroles | Atom-economic, mild conditions, proceeds via α-imino gold carbene. nih.govnih.govrsc.org |

| Gold(I) | Ynamides and 4,5-Dihydro-1,2,4-oxadiazoles | 4-Aminoimidazoles | Regioselective, high efficiency, proceeds via α-imino gold carbene. organic-chemistry.orgacs.orgnih.gov |

Silver-Catalyzed Transformations Leading to Functionalized Pyrrole-3-carboxamide Derivatives from Ynamides and Isoxazol-5-amines

Silver catalysts can also effectively promote formal [3+2] cycloaddition reactions of ynamides. Specifically, the reaction between ynamides and unprotected isoxazol-5-amines, catalyzed by silver triflimide (AgNTf2), yields functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives in high yields. nih.govbeilstein-journals.orgresearchgate.net This reaction is notable for its use of an inexpensive catalyst and simple reaction conditions, often not requiring an inert atmosphere. nih.govbeilstein-journals.org The proposed mechanism involves the generation of an α-imino silver carbene intermediate, similar to the gold-catalyzed counterpart. nih.govbeilstein-journals.org

| Catalyst | Reactants | Product | Yield |

| AgNTf2 | Ynamides and Isoxazol-5-amines | 5-Amino-1H-pyrrole-3-carboxamide derivatives | Up to 99% nih.govbeilstein-journals.org |

Copper-Mediated Cyclizations and Multicomponent Reactions Featuring Ynamides

Copper catalysts offer a diverse range of reactivity with ynamides, enabling various cyclization and multicomponent reactions for the synthesis of N-heterocycles. acs.org Copper-catalyzed tandem reactions, such as cis-carbometallation/cyclization of imine-ynamides with arylboronic acids, provide access to valuable 2,3-disubstituted indolines. rsc.org

Copper catalysis is also effective in mediating the cyclization of ynamides to form different ring systems. For instance, a copper-catalyzed photoinduced radical cyclization of ynamides can produce azetidines. nature.com Furthermore, copper-catalyzed sulfonylation/cyclization of pent-4-ynamides leads to sulfonyl-functionalized pyrrol-2-ones. acs.org The cycloisomerization of ene-ynamides catalyzed by copper can construct medium and large-sized rings through a [2+2] cycloaddition/electrocyclic ring-opening cascade. acs.org

Multicomponent reactions (MCRs) involving ynamides are particularly powerful for rapidly building molecular complexity. A copper-catalyzed three-component coupling of a carbonyl compound, a terminal ynamide, and an amine (AYA/KYA reaction) provides a green and direct route to γ-amino-ynamides. rsc.orgrsc.org This reaction can be performed under mild, solvent-free conditions with a recyclable copper-zeolite catalyst. rsc.orgrsc.org Other copper-catalyzed MCRs can lead to the formation of 5-hydroxy-1H-pyrrol-2(5H)-ones. researchgate.net

| Catalyst System | Reaction Type | Products |

| Copper | Tandem cis-carbometallation/cyclization | 2,3-Disubstituted indolines rsc.org |

| Copper | Photoinduced radical cyclization | Azetidines nature.com |

| Copper | Sulfonylation/cyclization | Sulfonyl-functionalized pyrrol-2-ones acs.org |

| Copper | Cycloisomerization | Medium and large-sized rings acs.org |

| Copper-zeolite | Three-component coupling (AYA/KYA) | γ-Amino-ynamides rsc.orgrsc.org |

| Copper | Multicomponent reaction | 5-Hydroxy-1H-pyrrol-2(5H)-ones researchgate.net |

Palladium-Catalyzed Cascade Reactions for Diversified N-Heterocyclic Frameworks from Ynamides

Palladium catalysis offers a powerful tool for constructing complex molecular architectures from ynamides through cascade reactions. These reactions often involve multiple bond-forming events in a single operation, providing efficient access to diverse N-heterocyclic frameworks. researchgate.netmdpi.com

One notable strategy involves the palladium-catalyzed reaction of N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides with primary alcohols. This process proceeds under mild conditions to deliver a variety of functionalized 4-alkenyl 2-alkoxyquinolines. researchgate.net The reaction cascade is initiated by the palladium catalyst, leading to the de novo assembly of the quinoline (B57606) core. researchgate.net

Another approach utilizes a palladium-catalyzed cascade involving β-C(sp³)–H olefination and annulation of N-aryl alkylamides with acrylates to form γ-lactam derivatives. mdpi.com The presence of strong electron-withdrawing groups on the N-aryl substituent can significantly improve reaction yields. mdpi.com Furthermore, palladium-catalyzed intramolecular C(sp³)–H amination and dehydrogenation of Tf-protected aniline (B41778) substrates have been shown to produce indole (B1671886) products, which are key intermediates for synthesizing natural products like cis-trikentrin A and herbindole B. mdpi.com

In a different vein, palladium-catalyzed annulation of 2-iodoaromatic acids with ynamides under basic conditions leads to the formation of 3,4-disubstituted isocoumarins. The proposed mechanism involves oxidative addition and ligand exchange to form a cyclopalladated intermediate, followed by regioselective carbopalladation of the ynamide and reductive elimination. brad.ac.uk

The versatility of palladium catalysis is further demonstrated in the synthesis of 3-aminocyclobutenones from the reaction of ynamides with acyl chlorides. rsc.org In this [2+2]-cycloaddition, the acyl chloride generates a monosubstituted ketene (B1206846) in situ, which then reacts with the ynamide to form the cyclobutenone product. rsc.org

Table 1: Examples of Palladium-Catalyzed Reactions of Ynamides

| Starting Materials | Catalyst/Reagents | Product | Yield Range | Ref |

| N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides, Primary Alcohols | Palladium Catalyst | 4-Alkenyl 2-Alkoxyquinolines | Not Specified | researchgate.net |

| N-Aryl Alkylamides, Benzyl Acrylate | Pd(II) Catalyst | γ-Lactam Derivatives | Good to Excellent | mdpi.com |

| Tf-Protected Aniline Substrates | Pd(II) Catalyst, Ac-L-Ilu-OH ligand | Indole Derivatives | 61-66% | mdpi.com |

| 2-Iodoaromatic Acids, Ynamides | Palladium Catalyst, Base | 3,4-Disubstituted Isocoumarins | Not Specified | brad.ac.uk |

| Ynamides, Acyl Chlorides | Palladium Catalyst | 3-Aminocyclobutenones | 33-95% | rsc.org |

This table provides a summary of representative palladium-catalyzed reactions involving ynamides for the synthesis of N-heterocyclic frameworks.

Cobalt-Catalyzed Polycyclization Sequences Utilizing Ynamides

Cobalt catalysis provides an alternative and often complementary approach to palladium for the synthesis of N-heterocyclic compounds from ynamides. bham.ac.uk Cobalt-catalyzed reactions can offer unique selectivity and reactivity patterns.

A significant development in this area is a cobalt-catalyzed polycyclization sequence that provides rapid access to a range of novel bicyclic aza-cycles from readily prepared ynamides and N-(pivaloyloxy)amides. bham.ac.uk This methodology has been explored for its substrate scope and limitations, demonstrating its efficiency and robustness. bham.ac.uk

Cobalt-catalyzed carbozincation of ynamides represents another powerful strategy. This reaction involves the syn-1,2-addition of organozinc reagents across the carbon-carbon triple bond of ynamides, yielding diverse 3-aryl enamides with high regio- and stereoselectivity under mild conditions. organic-chemistry.org The use of phenanthroline as a ligand at low temperatures has been found to enhance both regioselectivity and yield. organic-chemistry.org A noteworthy aspect of this method is that ortho-substituted arylzinc reagents can lead to the formation of oxazolone (B7731731) derivatives, expanding the synthetic utility of the reaction. organic-chemistry.org The proposed mechanism involves the generation of an α-alkenylcobalt intermediate, which then undergoes transmetalation. organic-chemistry.org

Furthermore, cobalt-catalyzed hydroarylation of ynamides with arylzinc derivatives has been developed, affording β-aryl enamides as the main products in moderate to good yields. brad.ac.uk The reaction is thought to proceed through transmetalation between the organozinc and cobalt complexes, followed by cis-addition to the alkyne, a second transmetalation, and finally protonation. brad.ac.uk

Table 2: Examples of Cobalt-Catalyzed Reactions of Ynamides

| Starting Materials | Catalyst/Reagents | Product | Yield Range | Ref |

| Ynamides, N-(Pivaloyloxy)amides | Cobalt Catalyst | Bicyclic Aza-cycles | Not Specified | bham.ac.uk |

| Ynamides, Organozinc Reagents | Cobalt Catalyst, Phenanthroline | 3-Aryl Enamides | Moderate to Good | organic-chemistry.org |

| Ynamides, Ortho-substituted Arylzinc Reagents | Cobalt Catalyst, Phenanthroline | Oxazolone Derivatives | Not Specified | organic-chemistry.org |

| Ynamides, Arylzinc Derivatives | Cobalt Catalyst | β-Aryl Enamides | Moderate to Good | brad.ac.uk |

This table summarizes key cobalt-catalyzed reactions of ynamides for the synthesis of nitrogen-containing heterocycles.

Metal-Free Methodologies for the Construction of N-Heterocyclic Frameworks from Ynamides

While metal-catalyzed reactions are highly effective, metal-free methodologies offer advantages in terms of cost, sustainability, and avoidance of metal contamination in the final products. rsc.orgorganic-chemistry.orgacs.orgresearchgate.net

Brønsted Acid-Promoted Annulations for Aminated Indole Synthesis

Brønsted acids have emerged as powerful catalysts for a variety of transformations involving ynamides. rsc.orgresearchgate.netsioc-journal.cnrsc.org These reactions typically proceed through the formation of a keteniminium ion intermediate upon protonation of the ynamide. sioc-journal.cnrsc.org

One such application is the Brønsted acid-catalyzed formal [5+2+1] annulation of ynamides and isoxazoles with water, which produces oxygen-bridged tetrahydro-1,4-oxazepines. rsc.org This reaction, using HNTf₂ as the catalyst, represents a metal-free approach to reacting isoxazoles with alkynes. rsc.org The proposed mechanism involves the formation of a keteniminium intermediate, which is then attacked by the isoxazole (B147169), leading to ring-opening and subsequent cyclization. rsc.org

Another significant metal-free method is the Brønsted acid-catalyzed cyclization of ene-ynamides to construct 7- or 8-membered azacycles. researchgate.net This reaction utilizes a simple C=C double bond as the nucleophile to achieve the synthesis of medium-sized rings from acyclic ynamides under simple and mild conditions. researchgate.net

Organocatalytic Strategies for Cycloaddition Reactions in Ynamide Chemistry

Organocatalysis provides another avenue for metal-free cycloaddition reactions in ynamide chemistry. These strategies often employ small organic molecules as catalysts to promote the desired transformations. ukri.org

An example is the Tf₂NH-catalyzed formal [3+2] cycloaddition of ynamides with dioxazoles to construct polysubstituted 4-aminooxazoles. acs.org This method is characterized by its use of a low-cost catalyst, exceptionally mild reaction conditions, and high efficiency. acs.org Similarly, an efficient Tf₂NH-catalyzed [2+2] cycloaddition of ynamides has been developed to produce 3-aminocyclobutenones in good to excellent yields. acs.org This represents the first example of a metal-free intermolecular [2+2] self-cycloaddition of ynamides. acs.org

The potential for organocatalytic cycloadditions extends to the reaction of sydnones with ynamides, which is an area of interest for generating functionalized pyrazole (B372694) intermediates. ukri.org The development of an organocatalytic cycloaddition of sydnones with ketones or aldehydes is also an exciting prospect. ukri.org

Investigation of Functional Group Compatibility and Substrate Scope in this compound Synthesis

The success of any synthetic methodology hinges on its tolerance of various functional groups and its applicability to a broad range of substrates. nih.govacs.org

In the context of ynamide synthesis, transition-metal-free strategies have demonstrated good functional group compatibility. For instance, a one-step synthesis of ynamides from sulfonamides and (Z)-1,2-dichloroalkenes or alkynyl chlorides is compatible with various functional groups, including vinyl moieties, allowing for further functionalization. acs.org This method is effective for both internal and terminal ynamides. acs.org Another robust, transition-metal-free synthesis from vinyl dichlorides and electron-deficient amides tolerates a broad range of substrates, including N-alkylsulfonamides, aniline sulfonamides, and oxazolidinones, with both electron-donating and -withdrawing groups being well-tolerated. organic-chemistry.org

Copper-catalyzed methods for ynamide synthesis have also shown significant improvements in functional group compatibility. nih.gov The use of alkynyl iodonium (B1229267) salts in these reactions tolerates functional groups such as alkenyl, alkynyl, carbamoyl, alkoxy, acetal (B89532), and alkoxycarbonyl moieties, although yields can vary. nih.gov

In cobalt-catalyzed reactions, the carbozincation of ynamides tolerates various functional groups, including both electron-donating and electron-withdrawing substituents, although steric hindrance can impact efficiency. organic-chemistry.org Similarly, palladium-catalyzed reactions, such as the annulation of 2-iodoaromatic acids with ynamides, have been shown to proceed with a range of substrates. brad.ac.uk

Brønsted acid-catalyzed reactions also exhibit good functional group compatibility. The intramolecular hydroalkoxylation/Claisen rearrangement of ynamides to synthesize eight-membered lactams works smoothly with a series of ynamides bearing different substituents. sioc-journal.cn

Elucidation of Reaction Mechanisms in N 1,2 Oxazol 3 Yl but 2 Ynamide Chemistry

Investigation of Key Reactive Intermediates in Ynamide-Involved Transformations

The unique electronic nature of the ynamide functionality—a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group—allows for its activation into highly reactive species. brad.ac.uk The polarization of the alkyne is tempered by the electron-withdrawing group, providing an excellent balance between stability and reactivity. thieme-connect.com

One of the most significant reactive intermediates derived from ynamides is the keteniminium ion. These species are typically generated through the activation of the ynamide by a Brønsted acid, a Lewis acid, or a π-acidic metal complex. researchgate.netrsc.org The resulting activated keteniminium ions are among the most electrophilic intermediates known, capable of reacting with even very poor nucleophiles. researchgate.net

The high electrophilicity of these ions drives a variety of chemical transformations. thieme-connect.com Their reactivity can be harnessed to trigger cascade reactions, such as intramolecular hydroalkylation, where a researchgate.netscispace.com-hydride shift from an unactivated C-H bond is followed by a cationic cyclization. nih.gov This process has been used to efficiently synthesize tetrahydropyridines and piperidines from appropriately substituted ynamides. nih.gov The formation of the keteniminium ion is a pivotal step, enabling reactions that would otherwise fail with less activated alkynes. researchgate.net The mechanism often involves the protonation of the ynamide, which generates the highly reactive keteniminium ion that can then be trapped by various nucleophiles or undergo intramolecular rearrangements. nih.govpku.edu.cn

Table 1: Generation and Reactivity of Keteniminium Ions from Ynamides

| Activation Method | Key Intermediate | Subsequent Transformation(s) | Product Type | Source(s) |

|---|---|---|---|---|

| Acid (e.g., TfOH) | Activated Keteniminium Ion | researchgate.netscispace.com-Hydride Shift, Cationic Cyclization | Tetrahydropyridines, Piperidines | nih.gov |

| π-Acidic Metal (e.g., Gold) | Activated Keteniminium Ion | researchgate.netscispace.com-Hydride Shift, Cyclization, Deprotonation | Polysubstituted Indenes | researchgate.net |

| Electrophilic Attack | Keteniminium Ion | Trapping by Nucleophiles (e.g., arenes, alkenes) | C-C Bond Formation | thieme-connect.comd-nb.info |

Generation and Rearrangements of Metal-Carbene/Carbenoid Species (e.g., α-Imino Gold/Silver Carbenes)

A significant pathway in the metal-catalyzed chemistry of ynamides involves the formation of metal-carbene or carbenoid species, most notably α-imino gold and silver carbenes. d-nb.info These intermediates are typically generated through the intermolecular reaction of a metal-activated ynamide with a nucleophilic partner, such as an N-oxide, azide, or isoxazole (B147169). scispace.comrsc.orgresearchgate.net

For instance, in a gold-catalyzed formal [3+2] cycloaddition between ynamides and isoxazoles, the reaction is presumed to proceed via an α-imino gold carbene. scispace.comrsc.org The gold catalyst activates the ynamide, which then reacts with the isoxazole, leading to the cleavage of the N-O bond and formation of the α-imino gold carbene intermediate. dicp.ac.cnmdpi.com This highly reactive species can then undergo subsequent intramolecular cyclization to afford complex heterocyclic products like 2-aminopyrroles in an atom-economic fashion. scispace.comrsc.orgmdpi.com

These α-imino gold carbenes are versatile intermediates that can participate in a wide array of transformations beyond simple cyclization, including:

C-H Insertion: The carbene can insert into an ortho-aryl C-H bond, providing access to 7-acylindoles. mdpi.commdpi.com

Alkoxy Migration: Intramolecular addition of a tethered alkoxy group can lead to the formation of an oxonium ylide, which then rearranges to construct complex polycyclic scaffolds like propellane-type indolines. kyoto-u.ac.jp

Reaction with other Alkynes: An α-imino gold carbene can react with another alkyne molecule, proceeding through a β-gold vinyl cation pathway to form new products. researchgate.net

The generation of α-imino gold carbenes represents a significant strategic advance, enabling the use of benign alkynes as precursors for transformations that traditionally required hazardous diazo compounds. nih.gov

In certain metal-catalyzed transformations of ynamides, vinyl cations have been proposed as key intermediates. A gold-catalyzed cascade cyclization of N-propargyl ynamides, for example, is believed to involve a vinyl cation intermediate. rsc.org This reactive species enables an unusual regioselective cyclization onto the β-carbon of the ynamide, facilitating the synthesis of functionalized indeno[1,2-c]pyrroles. rsc.org

Similarly, copper-catalyzed cyclizations of diynes, including N-propargyl ynamides, can generate highly reactive vinyl cation intermediates. These can be trapped by tethered nucleophiles, such as an acetal (B89532) group, to initiate cascade reactions leading to chiral spiro and fused polycyclic pyrroles. researchgate.netnih.gov The ability to generate and control the reactivity of these vinyl cations opens avenues for enantioselective functionalization of C-H bonds through kinetic resolution. nih.gov

Mechanistic Pathways of N-to-C Sulfonyl Migration in Related Amide Activation Processes

While N-(1,2-Oxazol-3-yl)but-2-ynamide features an oxazolyl group, studying analogous migrations in other ynamide systems, such as N-sulfonyl ynamides, provides valuable mechanistic insight. An unexpected N-to-C 1,3-sulfonyl shift has been observed in the thermal rearrangement of N-allyl ynamides. acs.org This process typically follows an initial aza-Claisen rearrangement of the N-allyl ynamide to form a ketenimine intermediate, which then undergoes the sulfonyl migration to yield a tertiary nitrile. brad.ac.uk

More recently, a skeletal reorganization of N-sulfonyl ynamides mediated by a lithium base has been reported. d-nb.inforesearchgate.net This process is initiated by the deprotonation at the α-position of the sulfonyl group, followed by a 4-exo-dig cyclization. The subsequent pathway diverges depending on the reaction additives. In the absence of coordinating additives, a 1,3-sulfonyl migration occurs to furnish thiete sulfones. However, in the presence of an additive like DMPU, the intermediate undergoes β-elimination to yield propargyl sulfonamides. d-nb.info This divergence highlights how reaction conditions can steer the pathway of a common intermediate derived from an activated ynamide.

Control and Determinants of Regioselectivity and Stereoselectivity in N-Oxazolylbut-2-ynamide Syntheses

Controlling the regioselectivity and stereoselectivity is a central challenge and opportunity in ynamide chemistry. The outcome of reactions involving N-oxazolylbut-2-ynamide and related compounds is influenced by several factors, including the choice of catalyst, the nature of the substituents, and the solvent.

Catalyst Control: The metal and its associated ligands play a crucial role in directing selectivity. In rhodium-catalyzed [5+2] cycloisomerizations of ynamide-vinylcyclopropanes, computational design of phosphoramidite (B1245037) ligands led to significant enhancements in both reaction rate and enantioselectivity. nih.gov Similarly, in gold-catalyzed annulations, the catalyst activates the ynamide to form a keteniminium intermediate, the subsequent cyclization of which is stereocontrolled. rsc.org

Substituent Effects: The electronic properties of the substituents on the ynamide have a pronounced effect. For instance, electron-withdrawing groups on the nitrogen atom, like the oxazolyl group, are essential for stabilizing the ynamide while still allowing for activation. nih.gov In many reactions, the regioselectivity is controlled by the inherent polarization of the ynamide triple bond, directing nucleophilic or metallic additions to the β-carbon. academie-sciences.fr

Solvent Effects: The reaction medium can dramatically influence the regiochemical outcome. In the reaction of N-arylcyanothioformamides with isothiocyanates, the choice of solvent (e.g., DMF or DMSO vs. nitromethane) can exclusively control which regioisomeric product is formed by influencing the cyclization pathway of a key intermediate. mdpi.com

Table 2: Factors Influencing Selectivity in Ynamide Reactions

| Factor | Influence | Example | Outcome | Source(s) |

|---|---|---|---|---|

| Catalyst Ligand | Modulates steric/electronic environment of the metal center | Rh-catalyzed [5+2] cycloisomerization with designed phosphoramidite ligands | Enhanced rate and enantioselectivity | nih.gov |

| Ynamide Substituent | Affects electronic polarization and reactivity | Electron-deficient aryl ynamides in cycloisomerization | Increased reaction rates | nih.gov |

| Solvent | Controls the cyclization pathway of intermediates | Annulation of cyanothioformamides and isothiocyanates | Exclusive formation of one regioisomer over another | mdpi.com |

| Additives | Diverts reaction pathway of a common intermediate | Base-mediated rearrangement of N-sulfonyl ynamides with/without DMPU | Divergent synthesis of thiete sulfones vs. propargyl sulfonamides | d-nb.info |

Application of Kinetic Isotope Effects and Spectroscopic Monitoring for Mechanistic Validation

To move from proposed mechanisms to validated pathways, chemists employ a range of physical organic chemistry tools. Spectroscopic monitoring and kinetic isotope effect (KIE) studies are particularly powerful for elucidating the mechanisms of ynamide transformations.

In situ spectroscopic techniques, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are used to monitor reaction progress and detect transient intermediates. acs.orguni-koeln.de For example, kinetics studies using in situ IR have been employed to understand the mechanism of ynamide-mediated peptide bond formation, revealing the reaction order with respect to the carboxylic acid and the ynamide. acs.org

Advanced Spectroscopic Characterization and Structural Analysis of N 1,2 Oxazol 3 Yl but 2 Ynamide Scaffolds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Stereochemical Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, providing critical insights into the molecular framework and connectivity of N-(1,2-Oxazol-3-yl)but-2-ynamide.

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to each proton in the molecule. The amide proton (N-H) would likely appear as a broad singlet in the downfield region, typically around δ 8.0-9.0 ppm, due to its acidic nature and potential for hydrogen bonding. The protons of the oxazole (B20620) ring are anticipated to show characteristic shifts; the H5 proton is expected to resonate at a higher chemical shift than the H4 proton, a common feature in 1,2-oxazole systems. The methyl group of the but-2-ynamide (B6235448) chain would present as a singlet at approximately δ 2.0 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the amide is expected to be the most downfield signal, appearing around δ 160-170 ppm. The sp-hybridized carbons of the alkyne would have characteristic shifts in the range of δ 70-90 ppm. The carbon atoms of the oxazole ring would also show distinct resonances, with C3 and C5 appearing at higher chemical shifts than C4.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the connectivity between protons and carbons, respectively. For instance, a COSY experiment would show a correlation between the H4 and H5 protons of the oxazole ring, while an HSQC experiment would link each proton to its directly attached carbon atom.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 8.0 - 9.0 | br s |

| Oxazole H5 | 8.5 - 8.8 | d |

| Oxazole H4 | 6.5 - 6.8 | d |

| -CH₃ | 1.9 - 2.2 | s |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 170 |

| Oxazole C3 | 155 - 160 |

| Oxazole C5 | 150 - 155 |

| Oxazole C4 | 100 - 105 |

| Alkyne C≡C | 70 - 90 |

| -CH₃ | 4 - 6 |

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Elucidating Molecular Bonding and Tautomeric Forms

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within this compound. These two methods are complementary, as some vibrational modes that are weak in FTIR may be strong in Raman, and vice versa. researchgate.net

The FTIR spectrum is expected to show a prominent absorption band for the N-H stretching vibration of the amide group, typically in the range of 3200-3400 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) would appear as a strong absorption around 1650-1680 cm⁻¹. The C≡C stretching vibration of the alkyne is expected to be a weak to medium band in the region of 2210-2260 cm⁻¹. The C=N and C=C stretching vibrations of the oxazole ring are anticipated to be observed in the 1500-1650 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the C≡C triple bond, which often gives a strong Raman signal. The symmetric vibrations of the oxazole ring would also be more prominent in the Raman spectrum. The potential for tautomerism in the oxazole ring, although not expected to be significant in this stable aromatic system, could be investigated by looking for the appearance or disappearance of specific vibrational bands under different conditions.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3200 - 3400 (strong, broad) | Weak |

| C≡C Stretch | 2210 - 2260 (weak to medium) | Strong |

| C=O Stretch (Amide I) | 1650 - 1680 (strong) | Medium |

| N-H Bend (Amide II) | 1510 - 1550 (medium) | Weak |

| C=N/C=C Stretch (Oxazole) | 1500 - 1650 (medium) | Medium to Strong |

| C-O Stretch (Oxazole) | 1000 - 1200 (medium) | Weak |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Analysis of Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₇H₆N₂O₂, the calculated exact mass is 150.0429 Da. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to this value with high accuracy, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include:

α-cleavage at the carbonyl group, leading to the loss of the but-2-ynamide side chain or the oxazole ring.

Cleavage of the N-C bond between the oxazole ring and the amide nitrogen.

Ring opening of the oxazole ring followed by subsequent fragmentations.

Loss of small neutral molecules such as CO, HCN, or C₂H₂.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR spectroscopy.

Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M]⁺ | C₇H₆N₂O₂ | 150.0429 |

| [M+H]⁺ | C₇H₇N₂O₂ | 151.0507 |

| [M-CO]⁺ | C₆H₆N₂O | 122.0480 |

| [C₄H₃N₂O]⁺ | C₄H₃N₂O | 95.0245 |

| [C₃H₃O]⁺ | C₃H₃O | 55.0184 |

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation and Conformational Analysis of Derivatives and Intermediates

While obtaining a suitable single crystal of this compound itself may be challenging, X-ray crystallography remains the gold standard for determining the precise three-dimensional arrangement of atoms in a solid state. mdpi.com This technique, when applied to derivatives or synthetic intermediates, can provide invaluable information about bond lengths, bond angles, and intermolecular interactions.

For a crystalline form of this compound or a related derivative, it would be expected that the molecule adopts a planar conformation for the oxazole ring and the adjacent amide group to maximize π-conjugation. The butynamide chain would likely be oriented to minimize steric hindrance.

A key feature of the crystal packing would be the formation of intermolecular hydrogen bonds between the amide N-H donor and a suitable acceptor, such as the carbonyl oxygen or the nitrogen atom of the oxazole ring of a neighboring molecule. These hydrogen bonds would likely lead to the formation of one-dimensional chains or two-dimensional sheets within the crystal lattice. Pi-stacking interactions between the aromatic oxazole rings could also play a role in stabilizing the crystal structure. Analysis of crystal structures of related oxazole-containing compounds can provide insights into the likely packing motifs. beilstein-journals.org

Computational Chemistry Approaches to Understanding N 1,2 Oxazol 3 Yl but 2 Ynamide Reactivity and Structure

Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for understanding the electronic structure of molecules. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and stability. For N-(1,2-Oxazol-3-yl)but-2-ynamide, specific values for HOMO-LUMO energies from DFT calculations are not currently documented in public research databases.

Prediction of Reactivity Parameters

Building on electronic structure calculations, a variety of reactivity parameters can be derived to predict how a molecule will behave in a chemical reaction. Indices such as electrophilicity and nucleophilicity quantify the ability of a molecule to act as an electrophile or nucleophile, respectively. These parameters are invaluable for predicting the regioselectivity and stereoselectivity of reactions. Furthermore, the calculation of Bond Dissociation Energies (BDEs) helps in understanding the strength of chemical bonds within the molecule and predicting which bonds are most likely to break during a reaction. As of now, specific calculated values for these reactivity parameters for this compound have not been reported.

Theoretical Studies on Reaction Mechanisms

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states and calculate the energy barriers associated with them. This information is vital for validating proposed reaction mechanisms and understanding the kinetics of a reaction. Theoretical studies on the transition states and energy barriers for reactions involving this compound would provide significant insights into its chemical transformations. However, such mechanistic validations for this specific compound are not present in the current body of scientific literature.

Molecular Modeling and Docking Simulations

To explore the potential of this compound in biological or materials science contexts, molecular modeling and docking simulations are essential. These computational techniques are used to predict how a molecule might interact with other molecules, such as proteins or other receptors. By simulating the intermolecular interactions, researchers can predict binding affinities and geometries, which is a critical step in drug discovery and materials design. At present, there are no published molecular docking or modeling studies specifically focused on the intermolecular interaction geometries of this compound.

While computational studies on related ynamide and oxazole (B20620) structures exist, providing a general understanding of the reactivity of these functional groups, the specific and detailed computational data for this compound remains an area for future research. The synthesis and subsequent theoretical investigation of this compound would undoubtedly contribute valuable knowledge to the field of heterocyclic chemistry.

No Publicly Available Research Found for Structure-Activity Relationship Studies of this compound Derivatives

Following a comprehensive search of scientific literature and databases, no specific research articles or data pertaining to the structure-activity relationship (SAR) methodologies and molecular recognition principles for this compound and its derivatives were identified. The requested detailed analysis, including rational design, combinatorial synthesis, molecular recognition, binding affinity, QSAR modeling, and fragment-based approaches for this specific compound, does not appear to be available in publicly accessible scientific literature.

While general methodologies for drug discovery and development, such as those outlined in the query, are widely practiced, their application to the specific scaffold of this compound has not been documented in the searched resources. The scientific community relies on published research to disseminate findings, and in this case, there is a notable absence of studies focused on the SAR of this particular compound.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article based on the provided outline and focused solely on this compound. The creation of such an article would require primary research data that is not currently available in the public domain.

Future Perspectives and Emerging Research Directions in N 1,2 Oxazol 3 Yl but 2 Ynamide Chemistry

Development of Novel Enantioselective Catalytic Reactions Utilizing N-(1,2-Oxazol-3-yl)but-2-ynamide as a Substrate

The development of enantioselective transformations is a cornerstone of modern organic chemistry, and this compound is a promising substrate for such reactions. The polarized nature of the ynamide functional group makes it highly reactive and amenable to control by chiral catalysts.

Future research will likely focus on expanding the portfolio of asymmetric reactions beyond currently known methods. While the core this compound has not been extensively documented in all forms of asymmetric catalysis, the reactivity of similar ynamides provides a clear roadmap for future exploration. Chiral copper and rhodium catalysts have shown exceptional promise in controlling the enantioselectivity of reactions involving ynamides. For instance, copper-catalyzed asymmetric transformations can proceed through chiral vinyl cation intermediates, enabling remote control of enantioselectivity. researchgate.netresearchgate.net This has been successfully applied in various cyclization and functionalization reactions. researchgate.net

The use of chiral bisoxazoline-copper (BOX-Cu) complexes, for example, has led to highly enantioselective cyclizations of azide-ynamides, achieving up to a 98:2 enantiomeric ratio (e.r.). mdpi.com Similarly, rhodium-catalyzed atroposelective syntheses have been developed for creating axially chiral triazoles from ynamides, a strategy that could be adapted for the oxazole (B20620) core. rsc.org These precedents suggest that this compound could be a valuable substrate for generating novel, optically active heterocyclic compounds.

Table 1: Potential Chiral Catalyst Systems for Enantioselective Transformations of this compound

| Catalyst System | Reaction Type | Potential Outcome | Representative Reference |

| Chiral BOX-Cu(I)/Cu(II) | Cycloaddition, Annulation | High enantioselectivity (ee) and diastereoselectivity (dr) in forming polycyclic systems. | nih.gov |

| Chiral Rh(I) Complexes | Atroposelective Cycloaddition | Synthesis of axially chiral biaryl systems containing the oxazole moiety. | rsc.org |

| Chiral Phosphoric Acids (CPA) | C-H Arylation | Enantioselective formation of C-C bonds via activation of pyrazolone-like precursors. | rsc.org |

| Gold(I)-Chiral Ligand | Formal [4+3] Cycloaddition | Access to seven-membered heterocyclic rings with moderate to high enantioselectivity. | nih.gov |

Integration of this compound in Multicomponent, Cascade, and Flow Chemistry Syntheses

The structural and electronic attributes of this compound make it an ideal candidate for sophisticated synthetic strategies that enhance efficiency and molecular complexity.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation, offer a powerful tool for building molecular diversity. researchgate.netrug.nl Ynamides are excellent partners in MCRs due to their defined reactivity. A promising future direction is the design of novel MCRs that incorporate this compound. For example, a formal [3+2] cycloaddition between an ynamide and an isoxazole (B147169) can yield highly substituted pyrroles. beilstein-journals.org This concept can be extended to a multicomponent format, potentially combining the ynamide, an in-situ generated nitrile oxide, and a third component to rapidly assemble complex heterocyclic scaffolds. The Ugi and Passerini reactions, which are foundational MCRs, have been adapted to use hydrazoic acid to produce tetrazoles, demonstrating the potential for ynamide analogues to participate in such convergent syntheses. nih.gov

Cascade Reactions: Cascade, or tandem, reactions allow for the formation of multiple chemical bonds in a single sequence without isolating intermediates. The this compound scaffold is primed for designing cascade sequences. A metal-catalyzed activation of the alkyne could initiate an intramolecular cyclization or rearrangement, which is then followed by subsequent reaction steps. Copper-catalyzed cascade cyclizations of N-propargyl ynamides have been used to produce complex tetracyclic pyrroles. nih.gov A similar strategy could be envisioned where the oxazole nitrogen or oxygen atom participates in the cascade, leading to novel N- or O-fused polycyclic aromatic systems.

Flow Chemistry: The translation of complex synthetic sequences to continuous flow systems offers advantages in safety, scalability, and reaction optimization. The high reactivity and defined reaction pathways of ynamides are well-suited for microreactor technology. Future work could involve developing a flow synthesis of this compound itself, followed by its in-line conversion into more complex molecules through multicomponent or cascade reactions. This approach would enable the rapid generation of a library of derivatives for screening and other applications, as has been demonstrated for other heterocyclic systems like 2-(1H-indol-3-yl)thiazoles. nih.gov

Exploration of this compound as a Versatile Platform for Novel Advanced Material Science Applications

The unique structure of this compound, featuring a rigid heterocyclic ring and a reactive alkyne, suggests its potential as a building block for advanced materials.

The incorporation of rigid, aromatic heterocyclic units like 1,2-oxazole into polymer backbones can impart desirable thermal stability, mechanical strength, and specific electronic properties. The ynamide functionality provides a versatile handle for polymerization reactions. For instance, the alkyne can participate in transition-metal-catalyzed polymerization or in click-type reactions to form functional polymers.

Furthermore, oxazole-containing ligands have been used to create vanadium catalysts for olefin polymerization, demonstrating that the oxazole motif can play a direct role in material synthesis. mdpi.com this compound and its derivatives could be explored as novel ligands for catalysis or as monomers for the synthesis of coordination polymers. The conjugated system within the molecule also hints at potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tailored electronic properties are crucial.

Table 2: Potential Material Science Applications for this compound Derivatives

| Application Area | Rationale | Potential Research Direction |

| Functional Polymers | The rigid oxazole ring can enhance thermal and mechanical properties. The ynamide provides a reactive site for polymerization. | Synthesis of novel polymers via alkyne polymerization or polyaddition reactions for high-performance plastics. |

| Coordination Polymers | The nitrogen and oxygen atoms of the oxazole ring can act as coordination sites for metal ions. | Development of metal-organic frameworks (MOFs) or coordination polymers with catalytic or sensing capabilities. |

| Organic Electronics | The conjugated π-system of the molecule suggests potential for charge transport and light emission. | Design and synthesis of derivatives for use as components in OLEDs, OPVs, or organic field-effect transistors (OFETs). |

| Novel Ligands | The oxazole moiety is a known ligand for transition metals used in catalysis. mdpi.com | Exploration as a ligand in catalysts for fine chemical synthesis or polymerization. |

Interdisciplinary Collaborations at the Interface of Organic Synthesis, Chemical Biology, and Computational Chemistry

The full potential of this compound will be realized through collaborations that bridge traditional scientific disciplines.

Chemical Biology: The 1,2-oxazole ring is a recognized privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and approved drugs. rsc.orgresearchgate.net The ynamide group is a reactive handle that can be used for bioconjugation reactions, such as linking the molecule to proteins or other biomolecules. This positions this compound as a valuable starting point for the synthesis of chemical probes to study biological processes or as a core structure for the development of new therapeutic agents. bham.ac.uk Its derivatives could be screened for a wide range of biological activities, including anticancer and anti-tuberculosis effects, which have been associated with other isoxazole-containing compounds. researchgate.net

Computational Chemistry: Computational studies, particularly Density Functional Theory (DFT) calculations, are invaluable for understanding and predicting the reactivity of complex molecules. Such methods can elucidate reaction mechanisms, explain the origins of stereoselectivity, and guide the design of new catalysts and reactions. rsc.org For this compound, computational chemistry can be used to:

Predict its reactivity in various cycloaddition and annulation reactions.

Model the transition states in enantioselective catalytic cycles to rationalize the observed stereochemical outcomes. rsc.org

Calculate the electronic properties (e.g., HOMO/LUMO energies) of potential material science derivatives to predict their suitability for electronic applications.

Simulate docking with biological targets to guide the design of new drug candidates. nih.gov

The synergy between synthetic chemists creating these molecules, chemical biologists testing their function, and computational chemists modeling their behavior will be crucial for unlocking the next generation of applications for this compound.

Q & A

Basic: What are the optimal synthetic routes for N-(1,2-Oxazol-3-yl)but-2-ynamide, and how can reaction conditions be systematically optimized?

Answer:

The synthesis involves multi-step reactions, typically starting with cyclization to form the isoxazole ring, followed by functionalization of the alkyne moiety. Key steps include:

- Cyclization : Use precursors like propargylamines under acidic/basic conditions to form the oxazole core .

- Alkyne Activation : Employ Sonogashira coupling or copper-catalyzed reactions to introduce the but-2-ynamide group.

- Purification : Recrystallization or column chromatography is critical for high-purity yields. Microwave-assisted synthesis (e.g., 50–88% yield improvements in analogous sulfonamide derivatives) can enhance efficiency .

Optimization Parameters : Vary catalysts (e.g., Pd/Cu for coupling), solvent polarity, and temperature. Monitor via TLC and HPLC to track intermediate formation.

Basic: What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL (for refinement) or SIR97 (for structure solution) resolves bond lengths and angles. For example, SXRD confirmed the planar oxazole ring (C–N–O angle: 104.5°) in analogous compounds .

Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. Strategies include:

- Temperature-Dependent NMR : Identify conformational flexibility in solution .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) affecting crystallographic geometry .

- DFT Calculations : Compare optimized gas-phase (spectroscopic) vs. solid-state (crystallographic) structures. For example, deviations in C≡C bond lengths may indicate packing-induced strain .

Advanced: What computational tools and parameters are recommended for predicting the reactivity of this compound in catalytic reactions?

Answer:

- Software : Gaussian or ORCA for DFT studies. Use B3LYP/6-311++G(d,p) to model electronic properties.

- Reactivity Insights :

- Catalytic Screening : Simulate transition states for Sonogashira coupling using CP2K.

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

Answer:

- Analog Synthesis : Modify the alkyne (e.g., replace with azide) or oxazole substituents (e.g., methyl vs. phenyl). Compare with derivatives like N-(5-methyl-1,2-oxazol-3-yl)acetamide .

- Assays :

- SAR Metrics : Correlate logP (lipophilicity) with membrane permeability using HPLC-derived retention times .

Advanced: What challenges arise in crystallizing this compound, and how can they be mitigated?

Answer:

- Challenges : Poor crystal growth due to flexibility (alkyne rotation) or solvent inclusion.

- Solutions :

Advanced: How do intermolecular hydrogen-bonding patterns influence the solid-state properties of this compound?

Answer:

Graph-set analysis (e.g., Etter’s rules) reveals motifs like dimers via N–H···O bonds. These interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.